molecular formula C10H20O2 B1164985 4-Ethyloctanoic acid 1,2-13C2

4-Ethyloctanoic acid 1,2-13C2

Cat. No.: B1164985
M. Wt: 174.25
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Enrichment in Molecular Tracing and Mechanistic Studies

Stable isotope enrichment is a foundational technique in modern biochemical and biomedical research, providing unparalleled insights into metabolic pathways, reaction mechanisms, and the flux of molecules within a biological system. symeres.comacs.orgyoutube.com Unlike radioactive isotopes, stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are non-radioactive, making them safe for a wide range of studies, including those involving human subjects. youtube.com

The core principle of their application lies in their mass difference. When a compound is enriched with a stable isotope, its molecular weight increases. This mass shift allows it to be distinguished from its naturally occurring, unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.org This capability enables researchers to:

Trace Metabolic Pathways: By introducing a stable isotope-labeled substrate into a system, scientists can track the incorporation of the isotope into downstream metabolites. silantes.comnih.gov This provides a dynamic view of metabolic fluxes and helps to identify and quantify the activity of specific pathways. nih.govcreative-proteomics.com

Elucidate Reaction Mechanisms: Isotopes can be strategically placed within a molecule to probe the mechanisms of enzymatic reactions. symeres.comnih.gov For example, the kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can help identify rate-limiting steps. symeres.com

Quantify Metabolite Concentrations: Labeled compounds are frequently used as internal standards in quantitative analyses, leading to highly accurate and reproducible measurements of metabolite levels in complex biological samples. symeres.comyoutube.com

The combination of stable isotope labeling with high-resolution analytical methods has revolutionized fields such as metabolomics, proteomics, and drug metabolism research. symeres.comacs.org

The Role of Fatty Acids in Metabolic Pathways and the Value of Targeted Isotopic Labeling

Fatty acids are fundamental molecules in biology, serving not only as a primary source of energy but also as essential building blocks for cellular structures and as signaling molecules. ontosight.aiwikipedia.org Their metabolism is a complex network of interconnected pathways, including beta-oxidation for energy production and lipogenesis for the synthesis of complex lipids like triglycerides and phospholipids (B1166683). wikipedia.orgcreative-proteomics.com

Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including obesity, type 2 diabetes, cardiovascular disease, and certain cancers. creative-proteomics.comfrontiersin.orgmdpi.com Understanding the intricate details of these metabolic alterations is crucial for developing effective therapeutic strategies.

Targeted isotopic labeling of fatty acids provides a powerful method to investigate these processes. creative-proteomics.comscbt.com By introducing a fatty acid labeled with a stable isotope, such as ¹³C, researchers can:

Track the uptake, transport, and storage of specific fatty acids in tissues like the liver, muscle, and adipose tissue. thieme-connect.comresearchgate.net

Follow their incorporation into various lipid classes, such as phospholipids in cell membranes or stored triglycerides. oup.comnih.gov

Quantify the rates of fatty acid oxidation and synthesis under different physiological or pathological conditions. creative-proteomics.combiorxiv.org

Investigate the metabolic fate of specific fatty acids, determining whether they are used for energy, stored, or converted into other bioactive molecules. thieme-connect.comroyalsocietypublishing.org

For example, studies using ¹³C-labeled palmitic acid have been instrumental in revealing how excess fatty acids are processed by the liver and muscle during fasting. thieme-connect.comresearchgate.net

Rationale for Research on 4-Ethyloctanoic Acid 1,2-¹³C₂ as a Specialized Isotopic Probe

4-Ethyloctanoic acid is a branched-chain fatty acid (BCFA), a class of fatty acids characterized by one or more methyl or other alkyl branches along their hydrocarbon chain. ontosight.ainih.govfoodb.ca While less abundant than their straight-chain counterparts, BCFAs play important roles in biological systems and have been linked to metabolic health, inflammation, and the gut microbiome. nih.govhumankinetics.comoup.com The unique structure of 4-ethyloctanoic acid, with an ethyl group at the fourth carbon, influences its physical and biochemical properties compared to straight-chain fatty acids. ontosight.ai

The synthesis of 4-Ethyloctanoic acid 1,2-¹³C₂ creates a specialized isotopic probe designed for detailed metabolic investigation. medchemexpress.com The specific placement of two carbon-13 isotopes at the first and second carbon positions (the carboxylic acid and the alpha-carbon) is particularly strategic. This labeling allows researchers to precisely track the initial steps of its metabolic activation and subsequent catabolism.

The rationale for using this specific probe includes:

Tracing Beta-Oxidation: The label at the C-1 and C-2 positions allows for direct tracking of the acetyl-CoA unit that is cleaved off during the initial cycles of beta-oxidation. This can provide quantitative data on the rate at which this specific BCFA is broken down for energy.

Investigating BCFA-Specific Pathways: The metabolism of BCFAs can differ from that of straight-chain fatty acids. This labeled probe enables the study of the unique enzymatic steps and metabolic intermediates involved in the breakdown of an ethyl-branched fatty acid. nih.gov

Given the emerging interest in the role of BCFAs in metabolic disorders and their presence in certain foods like dairy products, a tool like 4-Ethyloctanoic acid 1,2-¹³C₂ is valuable for elucidating its precise metabolic fate and biological significance. nih.govresearchgate.net

Overview of Current Research Trajectories in Stable Isotope Applications

The application of stable isotopes in research is a dynamic and evolving field, with several key trends shaping its future direction. frontiersin.orgfrontiersin.orgiaea.org

Compound-Specific Isotope Analysis (CSIA): There is a growing movement beyond bulk tissue analysis towards measuring stable isotopes in individual compounds, such as specific fatty acids or amino acids. frontiersin.orgfrontiersin.org This approach provides a much finer resolution for understanding metabolic routing and nutrient sources.

Metabolic Flux Analysis (MFA): Advanced computational modeling combined with stable isotope tracing allows for the comprehensive mapping and quantification of metabolic fluxes throughout entire networks. nih.govcreative-proteomics.com This systems-level approach is crucial for understanding complex metabolic phenotypes in health and disease. frontiersin.org

Multi-Isotope Labeling: The simultaneous use of multiple isotopes (e.g., ¹³C and ¹⁵N) allows for the tracing of different atoms through interconnected pathways, providing a more holistic view of metabolic integration. comite-costea.fr

Spatial Metabolomics: New imaging techniques are being developed that can visualize the distribution of isotopically labeled metabolites within tissues and even single cells, adding a spatial dimension to metabolic analysis. biorxiv.org

Environmental and Ecological Tracing: Stable isotopes are increasingly used to trace nutrient flow through food webs, understand animal migration, and monitor the fate of environmental pollutants. frontiersin.orgmdpi.com

These advanced applications, powered by continuous improvements in analytical instrumentation and data analysis tools, ensure that stable isotope labeling will remain a cornerstone of biochemical and ecophysiological research. nih.govresearchgate.net

Data Tables

Table 1: Properties of 4-Ethyloctanoic acid

PropertyValueSource
Chemical Formula C₁₀H₂₀O₂ ontosight.aiscbt.com
Molecular Weight 172.26 g/mol scbt.com
CAS Number 16493-80-4 nih.gov
Classification Medium-chain fatty acid, Branched-chain fatty acid foodb.canih.gov
Known Sources Goat and sheep milk products, flue-cured tobacco, Costus plant root oil researchgate.netresearchgate.netfishersci.ca

Table 2: Examples of Isotopically Labeled Fatty Acids in Research

Labeled CompoundIsotope(s)Research ApplicationSource
[U-¹³C]-Palmitate¹³CTracing fatty acid fate into acylcarnitines and triglycerides in fasting mice. thieme-connect.comresearchgate.net
¹³C-Palmitic Acid (¹³C-PA)¹³CStudying lipid synthesis and metabolic partitioning in human placental explants. oup.comnih.gov
¹³C-Oleic Acid (¹³C-OA)¹³CInvestigating the incorporation of monounsaturated fatty acids into triglycerides and phosphatidylcholines. oup.comnih.gov
¹³C-Docosahexaenoic Acid (¹³C-DHA)¹³CAnalyzing the processing of essential polyunsaturated fatty acids in the placenta. oup.comnih.gov
Linoleic Acid-d4²H (Deuterium)Tracking lipid metabolism and cellular signaling pathways. scbt.com
Stearic Acid-1-¹³C¹³CServing as a tracer in metabolic research to study lipid biosynthesis and degradation. scbt.com

Properties

Molecular Formula

C10H20O2

Molecular Weight

174.25

Purity

95% min.

Synonyms

4-Ethyloctanoic acid 1,2-13C2

Origin of Product

United States

Synthetic Methodologies for 4 Ethyloctanoic Acid 1,2 13c2

Retrosynthetic Approaches for Precise 1,2-¹³C₂ Labeling

Retrosynthesis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. For 4-Ethyloctanoic acid 1,2-¹³C₂, the primary strategic challenge is to introduce the two adjacent ¹³C atoms at the carboxylic acid terminus of the molecule efficiently and without isotopic scrambling.

A logical disconnection approach focuses on the formation of the C2-C3 bond. This strategy isolates the required ¹³C₂ unit into a two-carbon building block, which can be coupled with the remainder of the carbon skeleton.

Retrosynthetic Analysis:

The target molecule, 4-Ethyloctanoic acid 1,2-¹³C₂, possesses a ten-carbon chain with an ethyl group at the C4 position. The key disconnection is made between the α-carbon (C2) and the β-carbon (C3).

Target Molecule: 4-Ethyloctanoic acid 1,2-¹³C₂

Key Disconnection: C2 – C3 bond

Synthons: This disconnection generates two key synthons:

A C2-nucleophilic synthon bearing the 1,2-¹³C₂ label: ⁻¹³CH₂-¹³COOH (a carboxymethyl anion equivalent).

A C8-electrophilic synthon representing the rest of the molecule: ⁺CH(CH₂CH₃)(CH₂)₃CH₃ (a 2-ethylhexyl cation equivalent).

Synthetic Equivalents: These idealized fragments correspond to real-world reagents:

The nucleophilic synthon is realized as the dianion of [1,2-¹³C₂]acetic acid .

The electrophilic synthon is realized as 2-ethylhexyl bromide .

This retrosynthetic pathway is highly advantageous as it utilizes a commercially available labeled C₂ starting material ([1,2-¹³C₂]acetic acid) and constructs the main carbon framework in a single, efficient carbon-carbon bond-forming step.

Selection and Handling of ¹³C-Enriched Precursors

The success of any isotopic labeling synthesis hinges on the choice of the enriched precursor. For the synthesis of 4-Ethyloctanoic acid 1,2-¹³C₂, the ideal precursor is [1,2-¹³C₂]acetic acid.

Key Precursor: [1,2-¹³C₂]Acetic Acid

PropertyDescription
Chemical Formula ¹³CH₃¹³COOH
Isotopic Enrichment Typically >99 atom % ¹³C at both positions.
Physical State Liquid or low-melting solid.
Key Role Provides the intact ¹³C-¹³C bond that will become the C1 and C2 carbons of the final product.

Handling Considerations:

Anhydrous Conditions: Acetic acid and its derivatives are often hygroscopic. As the subsequent synthesis steps involve highly reactive, moisture-sensitive organometallic reagents, the labeled precursor must be handled under strictly anhydrous conditions.

Inert Atmosphere: To prevent degradation and side reactions, all manipulations should be performed under an inert atmosphere, such as dry nitrogen or argon.

Cost: ¹³C-labeled precursors are significantly more expensive than their unlabeled counterparts. Therefore, synthetic routes are designed to maximize yield and minimize material loss.

Multi-Step Synthesis Pathways and Optimization Strategies

The forward synthesis builds upon the retrosynthetic plan, focusing on the efficient formation of the carbon skeleton followed by purification.

The core of the synthesis is an alkylation reaction. The dianion of [1,2-¹³C₂]acetic acid is generated and subsequently reacted with 2-ethylhexyl bromide.

Reaction Scheme:

Dianion Formation: [1,2-¹³C₂]Acetic acid is treated with two equivalents of a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation. The first equivalent of LDA deprotonates the carboxylic acid proton, while the second equivalent removes a proton from the α-carbon, generating a highly reactive dianion.

Alkylation: The dianion is then treated with 2-ethylhexyl bromide. The nucleophilic α-carbanion attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming the C2-C3 bond.

Workup: The reaction is quenched with an aqueous acid (e.g., dilute HCl), which protonates the carboxylate to yield the final product, 4-Ethyloctanoic acid 1,2-¹³C₂.

The target molecule, 4-Ethyloctanoic acid, contains a stereocenter at the C4 position. The synthetic pathway described above utilizes racemic 2-ethylhexyl bromide as a starting material. As the key bond-forming step does not induce stereoselectivity, the final product will be a racemic mixture of (R)-4-Ethyloctanoic acid 1,2-¹³C₂ and (S)-4-Ethyloctanoic acid 1,2-¹³C₂.

To synthesize a specific enantiomer, one would need to employ a stereoselective approach. This would typically involve one of two strategies:

Chiral Starting Material: Beginning the synthesis with an enantiomerically pure precursor, such as (R)-2-ethylhexyl bromide or (S)-2-ethylhexyl bromide.

Chiral Resolution: Separating the enantiomers of the final racemic product using a chiral resolving agent or chiral chromatography.

For most metabolic tracing studies where the chirality at this position does not significantly alter the primary metabolic fate of the carboxyl group, the racemic mixture is often sufficient.

When working with expensive isotopically labeled materials, optimizing reaction conditions is critical to maximize chemical yield and preserve the integrity of the isotopic label.

Key Optimization Parameters:

ParameterOptimal Condition & Rationale
Solvent Anhydrous tetrahydrofuran (B95107) (THF) is typically used. It effectively dissolves the reagents and is stable at the required low temperatures.
Temperature The dianion formation and alkylation steps are performed at low temperatures, commonly -78 °C (dry ice/acetone bath), to minimize side reactions such as elimination and self-condensation.
Reagent Purity All reagents, particularly the alkyl halide and the solvent, must be pure and anhydrous to prevent quenching the highly basic dianion.
Stoichiometry A slight excess of the alkylating agent (2-ethylhexyl bromide) may be used to ensure complete consumption of the valuable labeled dianion.
Inert Atmosphere The reaction must be rigorously protected from atmospheric oxygen and moisture, which would destroy the reactive intermediates.

Maintaining these conditions ensures that the ¹³C label remains fixed at the C1 and C2 positions and is not lost or scrambled through unwanted side reactions, leading to a higher yield of the desired labeled product.

Purification and Isotopic Purity Assessment Techniques

After the synthesis, the crude product must be purified and its chemical and isotopic purity must be rigorously assessed.

Purification: The primary method for purifying the final carboxylic acid is column chromatography on silica (B1680970) gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to separate the desired product from unreacted starting materials and nonpolar byproducts.

Purity Assessment: A combination of spectroscopic and spectrometric techniques is essential to confirm the identity, chemical purity, and isotopic enrichment of the final compound.

TechniquePurpose & Key Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Confirms the overall chemical structure by showing the correct proton signals and splitting patterns. ¹³C NMR: Directly confirms the location of the labels. The signals for C1 and C2 will be significantly enhanced. Crucially, a large one-bond ¹³C-¹³C coupling constant (J-coupling) will be observed between C1 and C2, providing definitive proof of the 1,2-labeling pattern.
Mass Spectrometry (MS) Determines the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental formula (C₈¹³C₂H₂₀O₂). The mass spectrum will show a molecular ion peak (M⁺) that is two mass units higher than the unlabeled compound, confirming the incorporation of two ¹³C atoms. The relative intensity of this peak compared to any M+0 or M+1 peaks indicates the isotopic purity.
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the final compound. A single, sharp peak indicates a high degree of chemical purity.

These analytical methods provide a complete profile of the synthesized 4-Ethyloctanoic acid 1,2-¹³C₂, ensuring it is suitable for its intended use in research applications.

Advanced Analytical Characterization of 4 Ethyloctanoic Acid 1,2 13c2 in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Abundance and Positional Information

High-resolution mass spectrometry is indispensable for the analysis of isotopically labeled compounds like 4-Ethyloctanoic acid 1,2-13C2. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of elemental compositions and the differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.gov For 4-Ethyloctanoic acid (C10H20O2), the incorporation of two ¹³C atoms at the first and second positions results in a distinct mass shift that is readily detectable. This precision is fundamental for tracking the labeled molecule through complex biological systems and for its use as an internal standard in quantitative studies. acs.org

Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the pattern of isotopic enrichment in metabolites synthesized from a labeled precursor. nih.gov When this compound is introduced into a biological system, its carbon backbone can be metabolized and incorporated into other molecules. MIDA analyzes the resulting mass shifts in these downstream metabolites to deduce the contribution of the labeled precursor to their synthesis. researchgate.net This provides valuable insights into the activity of metabolic pathways. nih.gov For example, if the acetyl-CoA derived from the catabolism of this compound enters the Krebs cycle, the resulting citrate pool will contain a specific distribution of isotopologues (M+1, M+2, etc.). Analyzing this distribution reveals the flux through the pathway. embopress.org

Table 1: Hypothetical Mass Isotopomer Distribution for a Downstream Metabolite
IsotopologueDescriptionRelative Abundance (%)Inferred Metabolic Contribution
M+0Unlabeled metabolite60Contribution from endogenous, unlabeled sources
M+1Metabolite with one ¹³C atom15Partial incorporation from the labeled precursor
M+2Metabolite with two ¹³C atoms25Direct incorporation of the two-carbon labeled unit from this compound

Tandem mass spectrometry (MS/MS) induces the fragmentation of a selected ion, and the resulting pattern provides structural information. For this compound, the fragmentation pattern can be used to confirm the position of the isotopic labels. nih.gov In mass spectrometry, carboxylic acids often undergo characteristic fragmentation, such as the loss of the carboxyl group. Because the labels in this compound are located at the C-1 (carboxyl) and C-2 positions, the masses of the resulting fragments will be different from those of the unlabeled compound, confirming the location of the ¹³C atoms.

Table 2: Comparison of Expected Key Fragments for Labeled and Unlabeled 4-Ethyloctanoic Acid
Fragmentation EventUnlabeled Fragment (m/z)1,2-¹³C2 Labeled Fragment (m/z)Interpretation
[M-H]⁻ (Precursor Ion)171.14173.14Confirms the incorporation of two ¹³C atoms in the parent molecule.
Loss of COOH127.15128.15The fragment retains one ¹³C label (at the C-2 position), confirming the C-1 label was on the lost carboxyl group.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying compounds in complex mixtures. researchgate.net In this technique, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to a sample as an internal standard. The labeled standard is chemically identical to the endogenous (unlabeled) analyte and therefore behaves identically during sample extraction, processing, and analysis, correcting for any sample loss. researchgate.net By measuring the ratio of the mass spectrometric signal of the labeled standard to the unlabeled analyte, the exact concentration of the native 4-Ethyloctanoic acid in the sample can be determined with high precision and accuracy. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Labeling Validation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the chemical structure and isotopic labeling of a molecule. nih.govnih.gov Unlike mass spectrometry, which measures mass-to-charge ratios, NMR directly probes the atomic nuclei (e.g., ¹H, ¹³C), providing detailed information about the chemical environment and connectivity of atoms. frontiersin.org This makes it the gold standard for validating the precise position of isotopic labels and for complete structural elucidation. ethernet.edu.et

¹³C NMR spectroscopy directly observes the carbon-13 nucleus. pressbooks.pub Due to the low natural abundance of ¹³C (~1.1%), the signals in a standard ¹³C NMR spectrum are inherently weak. libretexts.org In a ¹³C-labeled compound like this compound, the signals corresponding to the labeled carbon atoms (C-1 and C-2) will be dramatically enhanced, providing unequivocal proof of enrichment at these positions. nih.govrsc.org The wide chemical shift range in ¹³C NMR ensures that signals are well-resolved, allowing for the clear identification of each unique carbon atom in the molecule. libretexts.org

Table 3: Expected ¹³C NMR Signal Enhancement in 4-Ethyloctanoic Acid 1,2-¹³C2
Carbon PositionExpected Chemical Shift Range (ppm)Signal Intensity in Labeled Compound
C-1 (Carboxyl)170-185Highly Enhanced
C-230-40Highly Enhanced
C-320-35Natural Abundance
C-435-45Natural Abundance
C-5 to C-8 and Ethyl Group10-40Natural Abundance

Two-dimensional (2D) NMR techniques are essential for mapping the connectivity between atoms, which is crucial for confirming labeling patterns in complex structures. magritek.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons. nih.govresearchgate.net For this compound, an HSQC spectrum would show a strong correlation peak between the enriched C-2 signal and the signals of the protons attached to it. The C-1 carbon, being part of a carboxyl group, has no attached protons and would not appear in a standard HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart. magritek.com HMBC is particularly powerful for confirming the 1,2-labeling pattern. It would show correlations from the protons on C-2 to the labeled C-1 and the unlabeled C-3 and C-4 carbons, providing unambiguous evidence of the label's position within the molecular framework. frontiersin.org

Table 4: Key 2D NMR Correlations for Validating the 1,2-¹³C2 Labeling Pattern
ExperimentObserved Proton(s)Correlated Carbon(s)Significance
HSQCProtons on C-2C-2Confirms the C-H bond at the labeled C-2 position.
HMBCProtons on C-2C-1 (labeled)Confirms the connectivity between C-2, the carboxyl carbon (C-1), and the rest of the carbon chain, definitively validating the 1,2-labeling pattern.
C-3, C-4 (unlabeled)

Chromatographic Separations in Conjunction with Isotope Analysis

The separation of this compound from its unlabeled counterpart and other metabolites is fundamental to accurate isotopic analysis. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary resolution and sensitivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including fatty acids. For GC-MS analysis, fatty acids like 4-Ethyloctanoic acid are typically derivatized to increase their volatility and improve chromatographic performance. A common derivatization method is the conversion to fatty acid methyl esters (FAMEs).

In the context of metabolite profiling, GC-MS allows for the separation of 4-Ethyloctanoic acid from other fatty acids in a biological sample. The mass spectrometer then detects the specific ions corresponding to the derivatized 4-Ethyloctanoic acid and its 1,2-13C2 isotopologue. The key advantage of using a stable isotope-labeled internal standard like this compound is the ability to perform accurate quantification through isotope dilution mass spectrometry. The electron impact ionization in GC-MS generates fragmentation patterns that can provide structural information, although for isotope analysis, the focus is often on the molecular ion or specific fragment ions that retain the labeled carbons. nih.govresearchgate.netnih.gov

Table 1: Illustrative GC-MS Data for the Analysis of 4-Ethyloctanoic Acid and its 1,2-13C2 Labeled Form (as Methyl Esters)

Analyte Retention Time (min) Monitored Ions (m/z) Purpose
4-Ethyloctanoic acid methyl ester 8.54 186 (M+), 157, 101 Quantification of the unlabeled compound

This is a hypothetical data table for illustrative purposes.

For non-volatile metabolites or for analyses where derivatization is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govprinceton.eduoup.comnih.gov LC-MS is particularly useful for studying the incorporation of labeled fatty acids into more complex lipids without the need for extensive sample preparation that might introduce artifacts. Reversed-phase chromatography is commonly employed for the separation of fatty acids and their metabolites.

The use of this compound in LC-MS studies allows for tracing its metabolic fate into various lipid classes. oup.comnih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces intact molecular ions, [M-H]⁻ in negative ion mode for fatty acids. This allows for the clear differentiation of the unlabeled (m/z 171.14) and the 1,2-13C2 labeled (m/z 173.14) forms of 4-Ethyloctanoic acid. High-resolution mass spectrometry, such as that performed with Orbitrap or time-of-flight (TOF) analyzers, provides high mass accuracy, further enhancing the specificity of detection. princeton.edu

Table 2: Representative LC-MS Parameters for the Analysis of this compound

Parameter Condition
Chromatographic Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Ionization Mode Negative Electrospray Ionization (ESI-)
Monitored Ions m/z 171.14 (unlabeled), m/z 173.14 (labeled)

This is a hypothetical data table for illustrative purposes.

Specialized Spectroscopic Methods for Isotope Ratio Analysis (e.g., IRMS if carbon-specific)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique for determining the isotopic composition of elements. When coupled with a gas chromatograph (GC-C-IRMS) or a liquid chromatograph (LC-IRMS), it can provide carbon-specific isotope ratio analysis of individual compounds within a mixture.

In a typical GC-C-IRMS setup, the effluent from the GC column is passed through a combustion furnace, where the organic compounds are converted to CO2 and H2O. The resulting CO2 gas is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂ with very high precision. This allows for the determination of the ¹³C enrichment of 4-Ethyloctanoic acid in a sample. LC-IRMS operates on a similar principle, where the eluent from the LC is oxidized to CO2 before entering the mass spectrometer. thermofisher.comnih.gov

The high precision of IRMS makes it particularly valuable for studies where small changes in isotopic enrichment need to be detected, such as in metabolic flux analysis. nih.gov However, a limitation of IRMS is that it provides bulk isotopic enrichment of the molecule and does not give information on the positional distribution of the isotopes. nih.gov

Table 3: Comparison of Mass Spectrometry Techniques for Isotope Analysis of this compound

Technique Primary Information Advantages Limitations
GC-MS Molecular mass and fragmentation pattern High chromatographic resolution, suitable for volatile compounds, established libraries Requires derivatization, potential for thermal degradation
LC-MS Molecular mass Applicable to non-volatile and complex lipids, soft ionization preserves molecular ion Lower chromatographic resolution than GC for some compounds

Applications of 4 Ethyloctanoic Acid 1,2 13c2 in Metabolic Pathway Elucidation

Tracing Carbon Flow in Fatty Acid Elongation and Beta-Oxidation Pathways

The metabolism of fatty acids is a dynamic process involving both their synthesis (elongation) and breakdown (beta-oxidation). 4-Ethyloctanoic acid 1,2-13C2 serves as an invaluable probe to investigate the kinetics and regulation of these opposing pathways. When introduced into a biological system, the labeled carbons can be traced as the fatty acid is either elongated to produce longer-chain fatty acids or catabolized through beta-oxidation.

In fatty acid elongation, the two-carbon acetyl-CoA units are sequentially added to a growing acyl chain. By tracking the incorporation of the 13C2-label from 4-ethyloctanoic acid into longer fatty acids, researchers can quantify the rate of elongation and identify the enzymes and regulatory factors involved.

Conversely, during beta-oxidation, fatty acids are broken down into two-carbon acetyl-CoA units. The appearance of 13C-labeled acetyl-CoA and its subsequent entry into the citric acid cycle provides a direct measure of the rate of beta-oxidation of this specific branched-chain fatty acid. This allows for the investigation of how different physiological conditions or genetic modifications affect the cell's ability to utilize such fatty acids for energy.

Table 1: Hypothetical Research Findings on Carbon Flow Tracing

Experimental ConditionRate of Fatty Acid Elongation (nmol/mg protein/hr)Rate of Beta-Oxidation (nmol/mg protein/hr)Key Observation
Control15.2 ± 1.825.6 ± 2.3Baseline metabolic flux.
High-Glucose28.9 ± 3.112.3 ± 1.5Increased elongation, suggesting a shift towards energy storage.
Glucagon Stimulation8.1 ± 1.145.8 ± 4.2Enhanced beta-oxidation for energy production.
CPT1 Inhibition14.8 ± 2.05.4 ± 0.9Significant reduction in beta-oxidation, confirming the role of CPT1 in transport.

This table presents hypothetical data to illustrate the types of research findings that could be generated using this compound.

Investigation of Lipid Metabolism and Biosynthetic Routes

Beyond the fundamental processes of elongation and oxidation, this compound is instrumental in exploring the broader landscape of lipid metabolism and the synthesis of complex lipids.

The fate of this compound is not limited to its direct metabolism. It can also be incorporated into more complex lipid structures, such as triglycerides, phospholipids (B1166683), and cholesterol esters. By analyzing the 13C-labeling patterns in these complex lipids, scientists can elucidate the pathways of their synthesis and remodeling. For instance, the incorporation of the labeled fatty acid into triglycerides provides a measure of triglyceride synthesis and turnover, key processes in energy storage and transport.

Analysis of Carbon Flux Through Central Metabolic Networks

The breakdown of this compound via beta-oxidation produces 13C-labeled acetyl-CoA, which then enters the central hub of cellular metabolism, the citric acid cycle. This allows for the analysis of carbon flux through these core pathways.

Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale metabolic model. The experimental data obtained from tracing this compound can be used to constrain these models, leading to more accurate predictions of metabolic states under different conditions.

Metabolic Control Analysis (MCA) is a framework for understanding how the control of fluxes and metabolite concentrations is distributed among the different enzymes in a pathway. Isotope tracing with compounds like this compound provides the quantitative flux data necessary to calculate the control coefficients that are central to MCA.

Anaplerosis refers to the replenishment of intermediates of the citric acid cycle that are removed for biosynthesis (cataplerosis). The pattern of 13C-labeling in the citric acid cycle intermediates following the introduction of 13C-labeled acetyl-CoA from this compound can reveal the relative contributions of different anaplerotic pathways. This is critical for understanding how cells maintain the integrity of their central metabolic pathways while supporting biosynthetic processes.

Deciphering Substrate Specificity and Enzyme Kinetics in Biochemical Systems

The unique structure of an enzyme's active site dictates its specificity for certain substrates. researchgate.net Isotopic labeling with compounds like 4-Ethyloctanoic acid 1,2-¹³C₂ is a sophisticated method for investigating this specificity and the kinetics of enzymatic reactions. When this labeled substrate is introduced into a system containing one or more enzymes, its conversion to products can be meticulously tracked.

This approach allows for the quantitative assessment of substrate selectivity. nih.gov The kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), can be determined by measuring the rate of formation of ¹³C-labeled products at various concentrations of the labeled substrate. researchgate.net Comparing the kcat/Kₘ ratio for 4-Ethyloctanoic acid 1,2-¹³C₂ with that of other potential substrates provides a clear measure of the enzyme's preference, known as the discrimination index. nih.gov This is crucial for understanding how an enzyme functions within a complex cellular environment where it must select its specific substrate from a multitude of similar molecules. nih.gov

Table 1: Illustrative Enzyme Kinetic Parameters

Substrate Enzyme Kₘ (mM) Vₘₐₓ (U/mg) kcat (s⁻¹) Specificity (kcat/Kₘ)
4-Ethyloctanoic acid Acyl-CoA Synthetase 0.8 150 12.5 15.6
4-Ethyloctanoic acid 1,2-¹³C₂ Acyl-CoA Synthetase 0.82 148 12.3 15.0
Octanoic Acid Acyl-CoA Synthetase 1.2 110 9.2 7.7
Hexanoic Acid Acyl-CoA Synthetase 2.5 95 7.9 3.2

This table presents hypothetical data to illustrate how kinetic parameters are used to determine substrate specificity. The minor differences between the labeled and unlabeled 4-Ethyloctanoic acid are expected and typically accounted for in kinetic isotope effect studies.

Utilization in Ex Vivo and In Vitro Biological Models

Ex vivo and in vitro models are indispensable tools in metabolic research, providing controlled environments to study complex biological processes without the systemic interferences of a whole organism. mdpi.com 4-Ethyloctanoic acid 1,2-¹³C₂ is readily employed in these systems to trace its metabolic journey through specific cells and tissues.

Cell culture systems are fundamental to ¹³C metabolic flux analysis (MFA). researchgate.netnih.gov By adding 4-Ethyloctanoic acid 1,2-¹³C₂ to the culture medium, scientists can study its uptake and subsequent metabolism within a specific cell type, such as Chinese Hamster Ovary (CHO) cells or human leukemia T cells. nih.govmdpi.com As the cells process the labeled fatty acid, the ¹³C atoms are incorporated into a variety of other molecules. Analysis of the isotopomer distribution in key metabolites like glutamate, lactate, and intermediates of the tricarboxylic acid (TCA) cycle can reveal the relative activity of different metabolic pathways. nih.govresearchgate.netnih.gov This targeted approach helps to build a comprehensive picture of cellular metabolism under various physiological or pathological conditions. nih.gov

Table 2: Application in Cell Culture Models

Cell Model Investigated Pathway Analytical Technique Potential Findings
Hepatocytes (e.g., HepG2) Fatty Acid Oxidation, TCA Cycle GC-MS, LC-MS Quantify the contribution of the fatty acid to cellular energy production.
Adipocytes Lipid Synthesis & Storage NMR Spectroscopy Trace the incorporation of the fatty acid into triglycerides and other complex lipids.
Cardiomyocytes Energy Metabolism High-Resolution Mass Spectrometry Determine the preference for fatty acid versus glucose metabolism in heart cells.
Cancer Cell Lines (e.g., Jurkat) Anaplerosis, Pentose Phosphate Pathway ¹³C-NMR Spectroscopy Elucidate how cancer cells utilize fatty acids to support rapid proliferation. nih.gov

Isolated organ bath systems, a research methodology used for over a century, allow for the detailed physiological and pharmacological study of whole organs or tissue preparations in a controlled ex vivo setting. nih.govnih.gov An organ, such as a liver or heart, can be surgically removed and maintained in a viable state through perfusion with an oxygenated, nutrient-rich buffer.

The introduction of 4-Ethyloctanoic acid 1,2-¹³C₂ into this perfusion medium allows researchers to investigate the metabolic functions of a specific organ in isolation. For example, by perfusing a rat brain with a solution containing a ¹³C₂-labeled substrate, it is possible to analyze brain extracts via high-resolution ¹³C NMR to identify the distinct metabolic compartments and pathways active within that organ. nih.gov This method can reveal how an organ takes up, activates, and catabolizes the fatty acid, and how it incorporates its carbon backbone into other essential molecules like amino acids (e.g., glutamate, glutamine) and neurotransmitters (e.g., gamma-aminobutyric acid). nih.gov

Table 3: Use in Isolated Organ Systems

Organ/Tissue Model Research Focus Experimental Setup Key Measurements
Isolated Perfused Liver Ketogenesis, Gluconeogenesis Langendorff perfusion system Analysis of ¹³C-labeled ketone bodies and glucose in the perfusate.
Isolated Working Heart Myocardial Energy Metabolism Working heart apparatus Measurement of ¹³C enrichment in CO₂, lactate, and TCA cycle intermediates.
Brain Tissue Slices Neurotransmitter Synthesis Organ bath with continuous superfusion Quantification of ¹³C-labeled glutamate and GABA in tissue extracts. nih.gov
Skeletal Muscle Bundles Fatty Acid Oxidation Rates Isolated tissue bath with electrical stimulation Analysis of ¹³C-labeled CO₂ production as a measure of oxidation.

Mechanistic Studies Employing 4 Ethyloctanoic Acid 1,2 13c2

Elucidation of Enzyme Reaction Mechanisms Using Labeled Substrates

The precise placement of isotopic labels in a substrate molecule is a powerful strategy for dissecting the intricate steps of an enzyme-catalyzed reaction. When 4-Ethyloctanoic acid 1,2-13C2 is utilized as a substrate, the heavy carbon isotopes act as reporters, allowing researchers to follow the transformation of the carboxyl end of the fatty acid.

For instance, in the study of β-oxidation, the initial activation of the fatty acid to its coenzyme A (CoA) thioester, followed by successive rounds of oxidation, hydration, and thiolysis, can be monitored. By analyzing the mass spectra of the resulting acetyl-CoA and the shortened acyl-CoA chain, the cleavage of the Cα-Cβ bond can be unequivocally demonstrated. If the reaction proceeds as expected, the 13C labels will be found within the acetyl-CoA molecule produced in the first round of β-oxidation.

Illustrative Research Findings:

In a hypothetical study investigating a novel acyl-CoA synthetase, this compound could be incubated with the purified enzyme, ATP, and CoA. The formation of 4-ethyloctanoyl-CoA 1,2-13C2 could be monitored over time using liquid chromatography-mass spectrometry (LC-MS). The detection of a product with a mass two units higher than the unlabeled 4-ethyloctanoyl-CoA would confirm the enzyme's activity on this branched-chain fatty acid.

Reactant Expected Product Isotopic Label Position in Product Analytical Technique
This compound4-Ethyloctanoyl-CoA 1,2-13C2C1 and C2 of the acyl chainLC-MS
4-Ethyloctanoyl-CoA 1,2-13C2Acetyl-CoA 1,2-13C2C1 and C2GC-MS analysis of the methyl ester derivative

Probing Stereochemical Transformations in Biochemical Reactions

Many enzymatic reactions are stereospecific, meaning they produce or act on a single stereoisomer of a molecule. Isotopic labeling, often in combination with chiral chromatography and NMR spectroscopy, can be used to probe the stereochemical course of these reactions.

While the 1,2-13C2 labeling in 4-ethyloctanoic acid does not in itself introduce a new chiral center, it can be used in conjunction with other labeled atoms (e.g., deuterium) to create chiral tracers. For example, if a deuterium (B1214612) atom were stereospecifically introduced at the C3 position, the resulting molecule could be used to investigate the stereochemistry of enzymes involved in fatty acid metabolism, such as hydratases or dehydrogenases. The coupling patterns and chemical shifts in the 13C-NMR spectrum of the product would reveal the relative positions of the isotopes, providing insight into the stereochemical outcome of the reaction.

Investigation of Kinetic Isotope Effects in Metabolic Processes

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The measurement of KIEs can provide valuable information about the rate-limiting step of a reaction and the structure of the transition state. wikipedia.org

When this compound is used as a substrate, a primary KIE may be observed if the breaking of the C1-C2 bond is part of the rate-determining step. For example, in a decarboxylation reaction, the rate of cleavage of the 13C-13C bond would be slightly slower than that of a 12C-12C or 12C-13C bond. This is because the heavier isotopes form stronger bonds that require more energy to break. wikipedia.org

Illustrative Data for a Hypothetical Decarboxylase Enzyme:

Substrate Rate Constant (k) Kinetic Isotope Effect (k_light / k_heavy) Interpretation
4-Ethyloctanoic acidk_unlabeled--
This compoundk_labeledk_unlabeled / k_labeled > 1C-C bond cleavage is at least partially rate-limiting

The magnitude of the KIE can provide further details about the transition state. A small KIE might suggest that bond breaking is not the sole rate-limiting step, while a larger KIE would indicate that it is a major contributor.

Understanding Regulatory Mechanisms of Fatty Acid and Lipid Metabolism

Stable isotope tracers like this compound are instrumental in metabolic flux analysis, which aims to quantify the rates of metabolic pathways. By introducing the labeled fatty acid into a cellular system or a whole organism, researchers can trace its incorporation into various lipid species and its breakdown through catabolic pathways.

For example, the labeled backbone of this compound can be tracked into complex lipids such as triglycerides and phospholipids (B1166683). By measuring the rate of incorporation of the 13C label into these molecules under different physiological or pathological conditions, researchers can gain insights into the regulation of lipid synthesis. Similarly, by monitoring the appearance of the 13C label in expired CO2, the rate of fatty acid oxidation can be quantified. nih.gov

These studies can help to elucidate how metabolic pathways are regulated by hormones, nutrient availability, and disease states. For instance, the effect of insulin (B600854) on the partitioning of 4-ethyloctanoic acid between storage in triglycerides and oxidation can be quantitatively assessed.

Computational and Theoretical Approaches in Conjunction with 4 Ethyloctanoic Acid 1,2 13c2 Research

Metabolic Network Reconstruction and Modeling from Isotopic Data

Stable isotope-assisted metabolomics is a powerful technique for elucidating the structure and dynamics of metabolic networks. nih.govacs.org By introducing a ¹³C-labeled substrate, such as 4-Ethyloctanoic acid 1,2-¹³C₂, into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. nih.govdntb.gov.ua This methodology, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered a gold standard for quantitatively analyzing cellular metabolism. creative-proteomics.comnih.gov

The core principle of ¹³C-MFA is to measure the incorporation of the isotopic label into downstream metabolites. creative-proteomics.com When 4-Ethyloctanoic acid 1,2-¹³C₂ is consumed and metabolized, the ¹³C atoms at the first and second carbon positions are transferred to subsequent products. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to measure the mass isotopomer distribution (MID) for these metabolites, revealing the extent and pattern of ¹³C incorporation. nih.govcreative-proteomics.com

This experimental data is then used to constrain a computational model of the cell's metabolic network. By comparing the experimentally measured MIDs with the MIDs predicted by the model, it is possible to estimate the in vivo rates of intracellular reactions. nih.gov This approach is particularly effective for determining fluxes through complex parts of metabolism, such as parallel pathways and metabolic cycles. nih.gov

In the context of 4-Ethyloctanoic acid 1,2-¹³C₂, its primary application would be to probe the pathways of fatty acid metabolism. As a medium-chain fatty acid, it would theoretically serve as a tracer for beta-oxidation. Upon entering the cell and being activated to its CoA thioester, it would undergo sequential rounds of beta-oxidation, releasing acetyl-CoA. The specific labeling on carbons 1 and 2 allows for a precise tracing of the initial acetyl-CoA unit produced.

Table 1: Theoretical Labeling Pattern from Beta-Oxidation of 4-Ethyloctanoic acid 1,2-¹³C₂

MetaboliteBeta-Oxidation CycleExpected Labeling State (Mass Isotopomer)Significance
Acetyl-CoAFirst Cycle¹³C₂-Acetyl-CoA (M+2)Traces the direct contribution of the fatty acid to the acetyl-CoA pool.
CitrateFirst Turn of TCA Cycle¹³C₂-Citrate (M+2)Indicates the entry of fatty acid-derived carbon into the TCA cycle.
GlutamateFirst Turn of TCA Cycle¹³C₂-Glutamate (M+2)Shows flux from the TCA cycle towards amino acid biosynthesis.
MalateFirst Turn of TCA Cycle¹³C₂-Malate (M+2)Tracks the progression of the label through the TCA cycle.

Algorithms for Isotope Tracing Data Processing and Interpretation

First, the raw mass spectrometry data must be processed to correct for the natural abundance of ¹³C and other isotopes, which can interfere with the signals from the introduced tracer. frontiersin.org Software tools like IsoCor are designed for this purpose. nih.gov Once corrected, the data provides the MID for each measured metabolite, which serves as the primary input for flux analysis algorithms.

The core of ¹³C-MFA is an optimization algorithm that seeks to find the set of metabolic fluxes that best explains the measured isotopic labeling patterns. nih.gov This is typically achieved by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by a metabolic model. acs.org The relationship between fluxes and MIDs is described by a system of algebraic equations for systems at an isotopic steady state or ordinary differential equations for non-stationary systems. nih.gov

Several software packages have been developed to automate this complex process. These tools provide frameworks for building metabolic models, simulating isotope labeling, and performing the necessary numerical optimizations and statistical analyses. nih.gov The choice of software often depends on the complexity of the metabolic network and whether the system is at an isotopic steady state.

For a tracer like 4-Ethyloctanoic acid 1,2-¹³C₂, the MIDs of metabolites such as TCA cycle intermediates and amino acids would be fed into these software platforms. The algorithms would then calculate the most probable fluxes for pathways like beta-oxidation, the TCA cycle, and anaplerotic reactions, quantifying how the cell utilizes this specific fatty acid.

Table 2: Selected Software and Algorithms for ¹³C-MFA Data Interpretation

Software/FrameworkPrimary FunctionKey Features
INCAPerforms both steady-state and isotopically non-stationary (INST) MFA. nih.govMATLAB-based, comprehensive analysis of metabolic networks. nih.gov
13CFLUX2Steady-state ¹³C-MFA, flux estimation, and experimental design. ucdavis.eduIncludes statistical analysis tools for goodness-of-fit and confidence intervals. ucdavis.edu
OpenFLUXOpen-source software for steady-state ¹³C-MFA. ucdavis.eduProvides a graphical user interface and integrates with COBRA toolbox. ucdavis.edu
OpenMebiusPerforms INST-¹³C-MFA. nih.govOpen-source software with functions to auto-generate metabolic models. nih.gov
EMU FrameworkAn algorithmic approach to decompose complex networks into smaller units (Elementary Metabolite Units) for efficient simulation. frontiersin.orgReduces computational complexity, widely adopted in many MFA software tools. frontiersin.org

Quantum Chemical Calculations for Isotope Fractionation Studies (if applicable)

While ¹³C-MFA assumes that isotopes are passive tracers, in reality, reactions involving heavier isotopes can proceed at slightly different rates than those with lighter isotopes. This phenomenon is known as the Kinetic Isotope Effect (KIE), and it arises from differences in the zero-point vibrational energies of molecules containing different isotopes. matthewjvarga.com The study of KIEs provides valuable information about the mechanisms of chemical and enzymatic reactions. nih.gov

Quantum chemical calculations are a powerful theoretical tool for predicting KIEs from first principles. matthewjvarga.com These computational methods can model the transition state of a reaction and calculate the vibrational frequencies for molecules containing different isotopes (isotopologues). nih.gov By applying principles of statistical mechanics, these calculations can predict the theoretical KIE for a specific reaction step. Comparing the computed KIE with experimentally measured values can validate or refute a proposed reaction mechanism. rsc.org

Methods such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly suited for studying enzymatic reactions. nih.govnih.gov In this approach, the reactive center of the enzyme-substrate complex is treated with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. This allows for an accurate description of the bond-breaking and bond-forming events within the complex environment of an enzyme's active site. nih.govresearchgate.net

In the context of 4-Ethyloctanoic acid 1,2-¹³C₂, no specific quantum chemical studies have been published. However, such calculations could theoretically be applied to the enzymes responsible for its metabolism, such as acyl-CoA synthetase or the acyl-CoA dehydrogenases involved in the first step of beta-oxidation. By calculating the ¹³C KIE for the C-H bond cleavage at the alpha- or beta-carbon, researchers could gain insight into the transition state geometry and the rate-limiting steps of the enzymatic reaction. Such a study would focus on the fundamental physics of the catalytic process rather than the network-level analysis provided by MFA. Isotope fractionation can also occur during metabolic processes, leading to variations in the natural abundance of isotopes in different compounds, which can be studied using techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). royalsocietypublishing.orgnih.gov

Table 3: Principles of Theoretical KIE Calculation

Computational StepDescriptionTheoretical Basis
Modeling Reactants and Transition StateThe geometric structures of the reactant and the transition state for the reaction are optimized using quantum chemical methods.Quantum Mechanics (e.g., Density Functional Theory)
Frequency CalculationThe vibrational frequencies for both the light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopologues are calculated for the reactant and transition state structures.Harmonic Oscillator Approximation
Partition Function CalculationStatistical mechanics is used to calculate the partition functions from the vibrational frequencies.Bigeleisen-Mayer Equation
KIE PredictionThe KIE is calculated as the ratio of the reaction rate constants, which is derived from the ratio of the partition functions of the isotopologues.Transition State Theory

Future Directions and Emerging Research Avenues for 4 Ethyloctanoic Acid 1,2 13c2

Development of Advanced Labeling Strategies for Targeted Research Questions

Future research could leverage 4-Ethyloctanoic acid 1,2-13C2 in more complex experimental designs. Advanced strategies may involve the synthesis of derivatives with additional isotopic labels (e.g., deuterium (B1214612) or ¹⁵N) to simultaneously trace the carbon backbone and other atoms through metabolic pathways. This approach, known as multi-isotope labeling, would enable researchers to answer highly specific questions about the enzymatic processing and catabolism of branched-chain fatty acids.

Another advanced strategy involves positional isotope exchange, where the ¹³C labels could be used to probe the reversibility of specific enzymatic reactions. By tracking the potential scrambling or loss of the ¹³C₂ unit, researchers could gain deeper insights into the dynamics of fatty acid metabolism.

Integration with Multi-Omics Data for Systems Biology Approaches

A significant future direction for any isotopic tracer, including a molecule like this compound, lies in its integration with multi-omics datasets. In a systems biology approach, data from metabolomics (tracking the incorporation of ¹³C into downstream metabolites), proteomics (examining changes in the expression of metabolic enzymes), and transcriptomics (analyzing gene expression related to fatty acid metabolism) would be combined. This integrated approach allows for a more holistic understanding of how the metabolism of 4-ethyloctanoic acid influences and is influenced by the broader cellular network.

Such studies could reveal novel regulatory mechanisms and metabolic pathways associated with branched-chain fatty acid metabolism. For instance, by correlating the flux of ¹³C from this compound with changes in protein and gene expression, researchers could identify key enzymes and transporters involved in its processing.

Expansion into Novel Biological Models (non-human, non-clinical) for Metabolic Discovery

The use of this compound could be expanded into a variety of non-human and non-clinical biological models to uncover novel metabolic pathways. Organisms such as yeast, C. elegans, or zebrafish offer powerful genetic tools and rapid life cycles, making them ideal for screening studies to identify genes and pathways involved in the metabolism of branched-chain fatty acids.

Furthermore, exploring the metabolism of this compound in diverse environmental microorganisms could lead to the discovery of novel enzymes and metabolic capabilities. This line of research could have implications for biotechnology and bioremediation.

Advancements in In Situ and Real-Time Isotope Tracing Methodologies

Emerging analytical techniques are enabling the visualization of metabolic processes in real-time and within intact tissues. Future applications of this compound could involve its use with advanced imaging mass spectrometry techniques, such as MALDI-MS imaging. This would allow researchers to map the spatial distribution of the labeled fatty acid and its metabolites within a tissue slice, providing crucial information about metabolic heterogeneity at the cellular level.

Moreover, the development of in vivo magnetic resonance spectroscopy (MRS) methods could potentially allow for the non-invasive, real-time tracking of this compound metabolism in living organisms, offering a dynamic view of metabolic fluxes.

Methodological Innovations in Isotope Detection and Quantification

Continued advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will undoubtedly enhance the utility of this compound. Higher resolution and sensitivity of these instruments will allow for the detection and quantification of ¹³C-labeled metabolites at lower concentrations, enabling more detailed and accurate flux analysis.

Innovations in data analysis software are also crucial. The development of more sophisticated algorithms for isotopologue distribution analysis will be essential for accurately calculating metabolic fluxes from the complex datasets generated in ¹³C-tracing experiments. These tools will help to deconvolve complex metabolic networks and provide more precise insights into the metabolic fate of 4-Ethyloctanoic acid.

Q & A

Q. What are the best practices for citing isotopic tracer studies to ensure reproducibility?

  • Methodological Answer :
  • Metadata Inclusion : Report isotopic purity, synthesis protocols, and analytical instrument parameters.
  • Primary Sources : Cite foundational papers on 13C tracer methodology (e.g., fungal precursor studies ) rather than reviews.
  • Data Repositories : Upload raw spectra/time-course data to platforms like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.